molecular formula C8H17B B1374233 1-Bromo-2,2,4-trimethylpentane CAS No. 13356-11-1

1-Bromo-2,2,4-trimethylpentane

Cat. No. B1374233
CAS RN: 13356-11-1
M. Wt: 193.12 g/mol
InChI Key: NMVOMRIFNKHAJT-UHFFFAOYSA-N
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Description

“1-Bromo-2,2,4-trimethylpentane” is an organic compound with the molecular formula C8H17Br . It has a molecular weight of 193.12 g/mol . The compound is also known by other names such as “2-(Bromomethyl)-2,4-dimethylpentane” and "Pentane, 1-bromo-2,2,4-trimethyl-" .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2,2,4-trimethylpentane” can be represented by the canonical SMILES string "CC©CC©©CBr" . The InChI representation is "InChI=1S/C8H17Br/c1-7(2)5-8(3,4)6-9/h7H,5-6H2,1-4H3" .


Physical And Chemical Properties Analysis

“1-Bromo-2,2,4-trimethylpentane” has a molecular weight of 193.12 g/mol and a monoisotopic mass of 192.05136 g/mol . It has a complexity of 74.6 and a XLogP3-AA of 3.9 . The compound has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It also has a rotatable bond count of 3 .

Scientific Research Applications

Application in Radiation Physics and Chemistry

1-Bromo-2,2,4-trimethylpentane has shown relevance in the field of radiation physics and chemistry. Its application in medical imaging techniques is of particular interest. A study by Chiari et al. (2014) investigated its interactions with charged particles, such as positrons, which can potentially enhance the accuracy of radiation detection devices used in medical imaging (Chiari et al., 2014).

Role in γ-Radiolyses Studies

Another research domain for 1-Bromo-2,2,4-trimethylpentane is in γ-radiolyses studies. Karasawa et al. (1977) used bromobenzene as an electron scavenger in the γ-radiolyses of cyclohexane and 2,2,4-trimethylpentane, providing insights into the electron scavenging process in these systems (Karasawa et al., 1977).

Solvolysis of Tertiary Bromoalkanes

In the study of solvolysis, 1-Bromo-2,2,4-trimethylpentane and similar compounds have been evaluated. Liu et al. (2009) explored the solvolysis of tertiary bromoalkanes, including compounds structurally related to 1-Bromo-2,2,4-trimethylpentane, revealing the influence of nucleophilic solvent participation (Liu et al., 2009).

In Catalytic Reactions

The use of 1-Bromo-2,2,4-trimethylpentane in catalytic reactions has been studied, particularly its behavior on HY zeolite. Research by Abbot and Wojciechowski (1988) delved into the catalytic reactions of branched paraffins like 2,2,4-trimethylpentane on solid acid catalysts, offering valuable insights into the processes leading to evolution of molecular hydrogen during cracking processes (Abbot & Wojciechowski, 1988).

In Plasma Oxidation

Suhr et al. (1984) studied the plasma oxidation of liquids, including 2,2,4-trimethylpentane, underlining the potential of plasma oxidation techniques in preparative chemistry. This highlights the significance of 1-Bromo-2,2,4-trimethylpentane in the field of chemical processing and synthesis (Suhr et al., 1984).

properties

IUPAC Name

1-bromo-2,2,4-trimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-7(2)5-8(3,4)6-9/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVOMRIFNKHAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293391
Record name 2-(Bromomethyl)-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,2,4-trimethylpentane

CAS RN

13356-11-1
Record name 2-(Bromomethyl)-2,4-dimethylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13356-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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